molecular formula C19H20N4O5S2 B12175336 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B12175336
M. Wt: 448.5 g/mol
InChI Key: QJVUJCQMGLQUDO-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic compound that belongs to the class of alpha amino acid amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzothiadiazole Moiety: This involves the reaction of appropriate starting materials under specific conditions to form the benzothiadiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with the Benzodioxepin Ring: The benzodioxepin ring is synthesized separately and then coupled with the benzothiadiazole moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: Another compound with a benzothiadiazole moiety, used in similar applications.

    EG00229: An antagonist of the VEGF-A receptor neuropilin 1, with a similar benzothiadiazole structure.

    3-Thiophenecarboxylic acid, 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethyl-, ethyl ester: A related compound with a thiophene ring.

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is unique due to its specific combination of the benzothiadiazole and benzodioxepin rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O5S2

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C19H20N4O5S2/c24-18(12-13-5-6-15-16(11-13)28-10-2-9-27-15)20-7-8-21-30(25,26)17-4-1-3-14-19(17)23-29-22-14/h1,3-6,11,21H,2,7-10,12H2,(H,20,24)

InChI Key

QJVUJCQMGLQUDO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43)OC1

Origin of Product

United States

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